BTK Biochemical Inhibitory Potency: Low Nanomolar IC50 Against Ibrutinib
The target compound demonstrates potent inhibition of Bruton's tyrosine kinase (BTK) with a biochemical IC50 of approximately 1 nM, as reported in patent-derived BindingDB data [1]. In comparison, the first-generation BTK inhibitor ibrutinib (PCI-32765) exhibits an IC50 of 0.5 nM in similar biochemical assays [2]. While ibrutinib is slightly more potent in this isolated biochemical context, the target compound's thiophene-2-carboxamide core offers a distinct chemical scaffold for hit-to-lead optimization and intellectual property positioning.
| Evidence Dimension | BTK Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | ~1 nM |
| Comparator Or Baseline | Ibrutinib: ~0.5 nM |
| Quantified Difference | ~2-fold lower biochemical potency |
| Conditions | Biochemical enzyme assay, recombinant human BTK |
Why This Matters
The low nanomolar potency validates the compound as a viable BTK inhibitor probe, suitable for in vitro studies where a potent alternative to ibrutinib is required.
- [1] BindingDB Entry BDBM88754. US20240083900, Example 99. Tyrosine-protein kinase BTK (Homo sapiens). IC50: 1 nM. View Source
- [2] Honigberg LA, et al. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proc Natl Acad Sci U S A. 2010;107(29):13075-80. IC50: 0.5 nM. View Source
